3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection Reactions: The primary product is 4-fluorobenzoic acid after the removal of the Boc group.
Scientific Research Applications
Chemistry: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid is widely used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. It is also used in the preparation of Boc-protected amino acid ionic liquids, which are valuable in peptide synthesis .
Biology and Medicine: In biological research, this compound can be used to synthesize Boc-protected peptides, which are essential in the study of protein structure and function. It also finds applications in the development of pharmaceuticals where Boc-protected intermediates are required .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its use in continuous flow processes enhances production efficiency and sustainability .
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine functionality to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .
Comparison with Similar Compounds
- 3-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid
- 3-[(Tert-butoxy)carbonyl]-4-bromobenzoic acid
- 3-[(Tert-butoxy)carbonyl]-4-iodobenzoic acid
Uniqueness: The uniqueness of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid lies in the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence the reactivity and stability of the compound in various chemical reactions compared to its halogenated counterparts .
Properties
Molecular Formula |
C12H13FO4 |
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Molecular Weight |
240.23 g/mol |
IUPAC Name |
4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CAVMJXISLGQKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
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